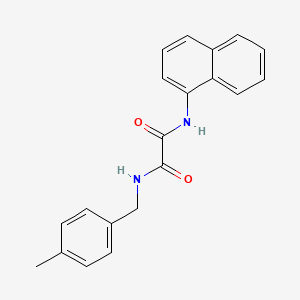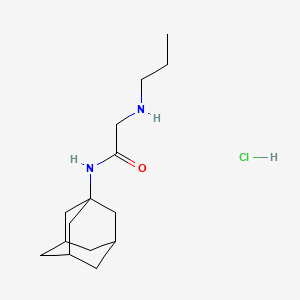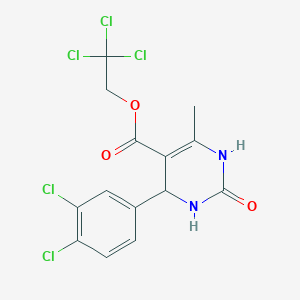
N-(4-methylbenzyl)-N'-1-naphthylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-N'-1-naphthylethanediamide, commonly known as MNEDA, is a chemical compound that has gained significant attention in scientific research. It is an organic molecule that belongs to the class of amides and has a molecular weight of 311.44 g/mol. MNEDA is known for its potential as a drug candidate due to its unique structure and properties.
Mecanismo De Acción
MNEDA is known to inhibit the activity of certain enzymes and receptors in the body, which are involved in various physiological processes. It interacts with specific amino acid residues in the target proteins, leading to a conformational change that affects their activity. The exact mechanism of action of MNEDA is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
MNEDA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MNEDA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNEDA has several advantages for lab experiments, including its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it readily available for research purposes. However, MNEDA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to overcome these limitations and fully understand the potential of MNEDA as a drug candidate.
Direcciones Futuras
There are several future directions for research on MNEDA. One potential avenue is to investigate its effects on specific targets in the body, such as cancer cells or neurons. Another direction is to explore its potential as a drug candidate in combination with other compounds. Additionally, further research is needed to optimize the synthesis of MNEDA and improve its solubility, making it more suitable for in vivo studies.
In conclusion, MNEDA is a promising chemical compound that has gained significant attention in scientific research. Its unique structure and properties make it an attractive candidate for drug development, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its effects and potential as a drug candidate, but the current evidence suggests that MNEDA has significant therapeutic potential.
Métodos De Síntesis
MNEDA can be synthesized through various methods, including the reaction of 4-methylbenzylamine and 1-naphthylamine with ethyl chloroacetate. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through recrystallization. The yield of MNEDA is typically high, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
MNEDA has been extensively studied for its potential as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Its unique structure allows it to interact with specific targets in the body, making it an attractive candidate for drug development.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-naphthalen-1-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-9-11-15(12-10-14)13-21-19(23)20(24)22-18-8-4-6-16-5-2-3-7-17(16)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBQYHYAQGWBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-N'-naphthalen-1-yloxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)



![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)